3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide
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Overview
Description
3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It features a benzyloxy group, a cyano group attached to a cyclopropylmethyl moiety, and a dimethylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Cyclopropylmethylation: The cyclopropylmethyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of cyano and cyclopropyl groups on biological systems.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the benzyloxy group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-[cyano(phenyl)methyl]-2,2-dimethylpropanamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-(benzyloxy)-N-[cyano(methyl)methyl]-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide imparts unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2,2-dimethyl-3-phenylmethoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,12-21-11-13-6-4-3-5-7-13)16(20)19-15(10-18)14-8-9-14/h3-7,14-15H,8-9,11-12H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYGNMXKJBJDAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)NC(C#N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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